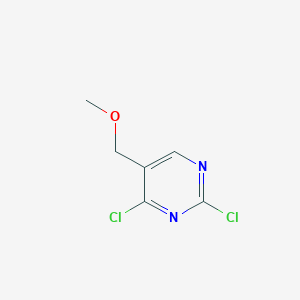

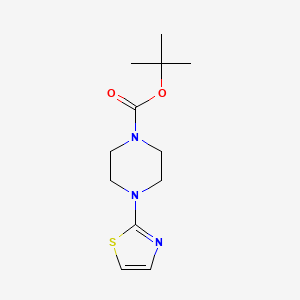

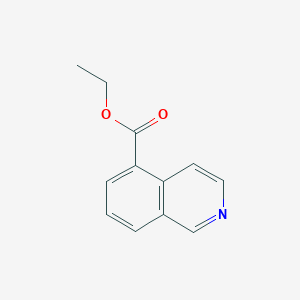

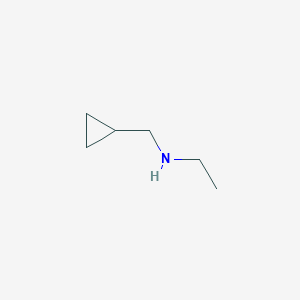

![molecular formula C6H8N2S B1603279 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine CAS No. 933694-87-2](/img/structure/B1603279.png)

4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine

Overview

Description

4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine is a useful research chemical that is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .

Synthesis Analysis

The synthesis of this compound involves various processes. For instance, it has been used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives . It’s also used in the synthesis of 5- ((aryl/heteroaryl)sulfonyl)-2- (1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolopyridine .Molecular Structure Analysis

The molecular formula of this compound is C6H8N2S . It has a molecular weight of 140.21 .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For example, it’s used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives . It’s also used in the synthesis of 5- ((aryl/heteroaryl)sulfonyl)-2- (1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolopyridine .Physical And Chemical Properties Analysis

This compound is a solid substance at 20 degrees Celsius .Scientific Research Applications

Synthesis and Preclinical Characterization

4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines, closely related to 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine, have been synthesized and characterized for their potent and selective brain penetration as P2X7 antagonists. This research led to the identification of JNJ-54175446 as a clinical candidate, showcasing the compound's utility in drug discovery and clinical development (Letavic et al., 2017).

Novel Synthesis Strategies

A study on the synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation demonstrates a novel, metal-free strategy for constructing the 1,2,4-triazolo[1,5-a]pyridine skeleton (Zheng et al., 2014).

Diverse Functionalization for Medicinal Chemistry

A study presented the preparation of compounds based on 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine, highlighting their potential as privileged motifs in lead-like compound design for anti-diabetes drug leads (Mishchuk et al., 2016).

Anticonvulsant Activity Analysis

7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives were evaluated for their anticonvulsant activity, showcasing significant interactions with the gamma-aminobutyric acid A (GABAA) receptors, indicating potential applications in epilepsy treatment (Wang et al., 2019).

Reaction Studies with Amidrazones

Research on the reaction of 2-functionalized pyrylium salts with amidrazones led to the creation of derivatives of 1,2,4-triazolo[1,5-a]pyridine, contributing to the development of new compounds in organic synthesis (Molina et al., 1982).

Microwave-Assisted Synthesis

The use of microwave techniques in synthesizing isothiazolopyridines, pyridothiazines, and pyridothiazepines illustrates the application of modern techniques in the efficient production of these biologically active compounds (Youssef et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine is Factor Xa . Factor Xa is a crucial enzyme in the coagulation cascade, which plays a significant role in blood clotting. By inhibiting Factor Xa, this compound can prevent the formation of blood clots.

Mode of Action

This compound interacts with Factor Xa, inhibiting its activity . This interaction prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade. As a result, the formation of blood clots is hindered.

Biochemical Pathways

The compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting Factor Xa, it disrupts this pathway, preventing the formation of thrombin and, consequently, fibrin clots. The downstream effects include reduced clot formation and a lower risk of thrombotic events.

Pharmacokinetics

It has been shown to exhibit potent inhibitory activities when administered orally to rats , suggesting good bioavailability.

Result of Action

The molecular effect of this compound’s action is the inhibition of Factor Xa, leading to a decrease in thrombin formation . On a cellular level, this results in a reduced ability for blood to clot. This can be beneficial in conditions where there is a risk of unwanted blood clot formation, such as in certain cardiovascular diseases.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at room temperature . Furthermore, the compound’s efficacy could potentially be influenced by factors such as pH and the presence of other substances in the body.

properties

IUPAC Name |

4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-2-7-3-5-6(1)9-4-8-5/h4,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYHLSOVAPQOPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616584 | |

| Record name | 4,5,6,7-Tetrahydro[1,3]thiazolo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

933694-87-2 | |

| Record name | 4,5,6,7-Tetrahydro[1,3]thiazolo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Phenylbenzo[d]thiazole](/img/structure/B1603213.png)